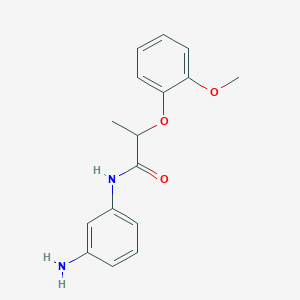

N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide is an organic compound characterized by the presence of an amine group attached to a phenyl ring, a methoxy group attached to another phenyl ring, and a propanamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide typically involves the following steps:

Starting Materials: 3-nitroaniline, 2-methoxyphenol, and 2-bromo-1-chloropropane.

Step 1: Nitration of 3-nitroaniline to form 3-nitrophenylamine.

Step 2: Reduction of 3-nitrophenylamine to obtain 3-aminophenylamine.

Step 3: Etherification of 2-methoxyphenol with 2-bromo-1-chloropropane to form 2-(2-methoxyphenoxy)propane.

Step 4: Coupling of 3-aminophenylamine with 2-(2-methoxyphenoxy)propane under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Types of Reactions:

Oxidation: The amine group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The nitro group (if present) can be reduced to an amine group.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or other strong nucleophiles.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide depends on its specific application:

Biochemical Probes: It may interact with specific enzymes or receptors, inhibiting their activity.

Therapeutic Agents: It may modulate signaling pathways involved in inflammation or cancer progression by binding to molecular targets such as kinases or transcription factors.

Comparación Con Compuestos Similares

N-(3-Aminophenyl)-2-(2-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

N-(3-Aminophenyl)-2-(2-ethoxyphenoxy)propanamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Actividad Biológica

N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can inhibit enzymatic activity or modulate signaling pathways involved in various diseases, particularly inflammation and cancer.

- Biochemical Probes : The compound may act as a biochemical probe by inhibiting specific enzymes or receptors, which is crucial for understanding biochemical pathways.

- Therapeutic Agents : It shows potential in modulating signaling pathways linked to inflammation and cancer progression by binding to molecular targets such as kinases or transcription factors.

Comparative Activity

To understand its unique properties, it is essential to compare this compound with similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)-2-(2-hydroxyphenoxy)propanamide | Hydroxy group instead of methoxy | Similar but less lipophilic |

| N-(3-Aminophenyl)-2-(2-ethoxyphenoxy)propanamide | Ethoxy group instead of methoxy | Different hydrophobic properties |

The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Anti-inflammatory and Anticancer Properties

Research has indicated that this compound exhibits anti-inflammatory properties. In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in various cell lines. For instance, a study demonstrated a significant decrease in IL-6 and TNF-alpha levels upon treatment with the compound at concentrations ranging from 1 µM to 10 µM.

- Study Reference : In a controlled experiment, cells treated with 5 µM of the compound showed a reduction in IL-6 secretion by approximately 50% compared to untreated controls.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It was found to significantly inhibit oxidative stress markers in cellular assays. The compound demonstrated a dose-dependent effect on reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation.

| Concentration (µM) | MDA Levels (nmol/mg protein) |

|---|---|

| Control | 12.5 |

| 1 | 10.0 |

| 5 | 7.5 |

| 10 | 4.0 |

This data suggests that the compound may protect against oxidative damage, contributing to its therapeutic potential .

Applications in Drug Development

This compound is being explored for various applications in drug development:

- Anti-cancer Drugs : Its ability to modulate cell signaling pathways makes it a candidate for developing new anti-cancer therapies.

- Anti-inflammatory Agents : The compound's effects on cytokine production position it as a potential treatment for inflammatory diseases.

- Biochemical Probes : It serves as a tool for studying enzyme interactions and receptor binding in biochemical assays.

Propiedades

IUPAC Name |

N-(3-aminophenyl)-2-(2-methoxyphenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11(21-15-9-4-3-8-14(15)20-2)16(19)18-13-7-5-6-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGRQBTZQHVUJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.